Alcohol de propil-PEG9

Descripción general

Descripción

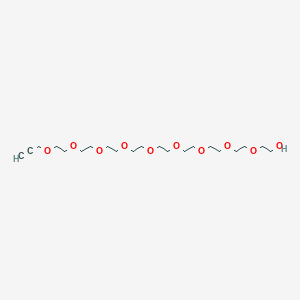

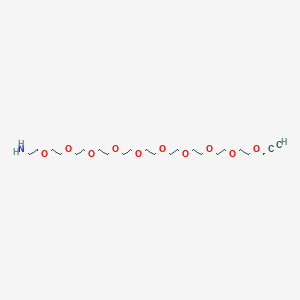

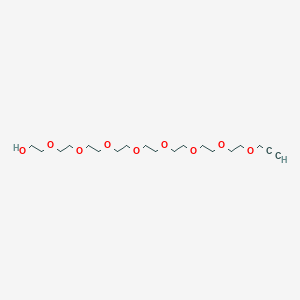

Propargyl-PEG9-alcohol is a PEG linker with a terminal alkyne group and an alcohol on the ends . The propargyl group undergoes Click Chemistry reactions with azides and forms a stable triazole moiety . The alcohol group can be further derivatized to various functional groups .

Synthesis Analysis

The synthesis of propargyl alcohols involves addition or C-C coupling (alkynylation) and has seen significant advancements . The use of N-methylephedrine as a chiral additive enables a practical synthesis of propargylic alcohols from terminal alkynes and aldehydes .Chemical Reactions Analysis

Propargyl alcohols are versatile moieties that can undergo various reactions. For instance, they can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Aplicaciones Científicas De Investigación

Reacción de Sustitución Propargílica Catalítica

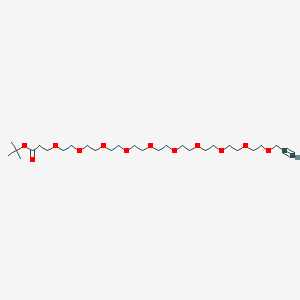

El alcohol propargílico en Alcohol de propil-PEG9 juega un papel crucial en la síntesis orgánica al ofrecer un punto de partida para futuras transformaciones sintéticas {svg_1}. La unidad propargílica altamente nucleofílica, junto con su átomo de hidrógeno terminal considerablemente ácido, permite que la unidad propargílica desempeñe este papel {svg_2}. Esto ha llevado al desarrollo de varias nuevas reacciones de sustitución propargílica catalíticas {svg_3}.

Intermediarios Sintéticos y Bloques de Construcción

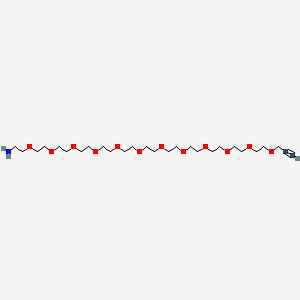

El grupo propil es una unidad altamente versátil cuya introducción en bloques de construcción de moléculas pequeñas abre nuevas vías sintéticas para una mayor elaboración {svg_4}. La última década ha sido testigo de un notable progreso tanto en la síntesis de agentes de propargilación como en su aplicación en la síntesis y funcionalización de bloques de construcción e intermediarios más elaborados/complejos {svg_5}.

Metodologías de Propargilación

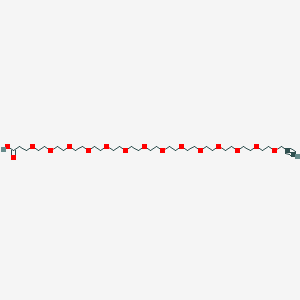

En muchos ejemplos, la reacción de propargilación sirve como un paso estratégico en una secuencia de reacción que da como resultado la formación de estructuras más elaboradas/complejas {svg_6}. Esta revisión enfatiza las metodologías de propargilación en lugar de los pasos subsecuentes en el camino hacia objetivos sintéticos más complejos {svg_7}.

Tautomerización entre las unidades Propil y Alenil

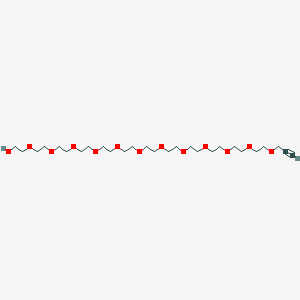

La tautomerización entre las unidades propil (I) y alenil (II) amplía en gran medida el alcance de la propargilación, ya que cualquiera de las dos puede funcionar como un agente de propargilación {svg_8}.

Uso de Catalizadores

Tras el desarrollo de un complejo de cromo bis-(8-quinolinato) (TBOx) unido, se usó con éxito como un catalizador altamente estereoselectivo para varias reacciones asimétricas {svg_9}.

Formación de Alcohol Propargílico

La reacción implicó la formación de alcohol propargílico a través de la propargilación de Barbier catalizada por Zn del aldehído como uno de los pasos clave en este proceso {svg_10}.

Direcciones Futuras

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This suggests potential future directions in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Mecanismo De Acción

Target of Action

Propargyl-PEG9-alcohol, also known as Propargyl-PEG8-OH, is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a propargyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The interaction of Propargyl-PEG9-alcohol with its targets results in the formation of a stable triazole linkage . This reaction is facilitated by the propargyl group in the compound, which can participate in copper-catalyzed azide-alkyne Click Chemistry . The hydroxyl group in the compound further enables derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The propargyl group in Propargyl-PEG9-alcohol plays a crucial role in organic synthesis . It serves as a pivotal point for coupling reactions, enabling the construction of complex molecular structures . The compound can contribute significantly to the synthesis of bioactive heterocycles . Furthermore, the propargyl group can be easily converted to propargylic carbocations, making these intermediates highly reactive and useful for the synthesis of various heterocycles .

Pharmacokinetics

This could potentially enhance the compound’s solubility in aqueous media, thereby influencing its bioavailability .

Result of Action

The result of Propargyl-PEG9-alcohol’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction can lead to the creation of complex molecular structures, which can be essential in drug development and other applications .

Action Environment

The action, efficacy, and stability of Propargyl-PEG9-alcohol can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of copper, which catalyzes the azide-alkyne Click Chemistry . Additionally, the solvent used can also impact the compound’s reactivity and the resulting products .

Análisis Bioquímico

Biochemical Properties

Propargyl-PEG9-alcohol plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through click chemistry. The hydroxyl group in Propargyl-PEG9-alcohol allows for further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules via CuAAC . This reaction is highly specific and efficient, making Propargyl-PEG9-alcohol a valuable reagent for labeling and modifying biomolecules. It interacts with enzymes, proteins, and other biomolecules that contain azide groups, forming stable triazole linkages that do not interfere with the biological activity of the target molecules .

Cellular Effects

Propargyl-PEG9-alcohol influences various cellular processes by enabling the specific labeling and modification of biomolecules. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by attaching fluorescent or other reporter groups to target molecules . The stable triazole linkages formed by Propargyl-PEG9-alcohol do not disrupt the normal function of the labeled biomolecules, allowing researchers to track and analyze cellular processes with high precision .

Molecular Mechanism

The molecular mechanism of Propargyl-PEG9-alcohol involves its participation in CuAAC reactions. The propargyl group in Propargyl-PEG9-alcohol reacts with azide-bearing compounds in the presence of a copper catalyst, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The hydroxyl group in Propargyl-PEG9-alcohol can also be derivatized or replaced with other functional groups, providing additional versatility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propargyl-PEG9-alcohol can change over time due to its stability and degradation. Propargyl-PEG9-alcohol is generally stable under standard storage conditions, but its reactivity may decrease over time if not stored properly . Long-term studies have shown that the stable triazole linkages formed by Propargyl-PEG9-alcohol remain intact, allowing for the continuous tracking and analysis of labeled biomolecules . The overall stability and effectiveness of Propargyl-PEG9-alcohol may be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of Propargyl-PEG9-alcohol in animal models vary with different dosages. At low doses, Propargyl-PEG9-alcohol is generally well-tolerated and does not cause significant adverse effects . At higher doses, it may exhibit toxic effects, including irritation of mucous membranes and potential damage to internal organs . The threshold for these adverse effects depends on the specific animal model and the route of administration. It is important to carefully control the dosage of Propargyl-PEG9-alcohol in animal studies to avoid toxicity and ensure accurate results .

Metabolic Pathways

Propargyl-PEG9-alcohol is involved in metabolic pathways that include its interaction with enzymes and cofactors. The hydroxyl group in Propargyl-PEG9-alcohol can be oxidized or conjugated with other molecules, while the propargyl group can participate in various alkyne-specific reactions . These interactions can affect metabolic flux and the levels of specific metabolites, providing insights into the metabolic pathways and processes influenced by Propargyl-PEG9-alcohol .

Transport and Distribution

Within cells and tissues, Propargyl-PEG9-alcohol is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in Propargyl-PEG9-alcohol enhances its solubility and facilitates its distribution in aqueous environments . This compound can accumulate in specific cellular compartments, depending on the presence of transporters and binding proteins that recognize and interact with its functional groups .

Subcellular Localization

The subcellular localization of Propargyl-PEG9-alcohol is influenced by its functional groups and interactions with targeting signals or post-translational modifications. Propargyl-PEG9-alcohol can be directed to specific compartments or organelles within the cell, where it can exert its effects on target biomolecules . The stable triazole linkages formed by Propargyl-PEG9-alcohol do not interfere with the normal function of the labeled biomolecules, allowing for precise tracking and analysis of subcellular processes .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1,20H,3-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOHHKOXBMTMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)